molecular formula C12H14INO3 B5741963 2-[(2,2-dimethylpropanoyl)amino]-5-iodobenzoic acid

2-[(2,2-dimethylpropanoyl)amino]-5-iodobenzoic acid

Cat. No. B5741963
M. Wt: 347.15 g/mol
InChI Key: CXHZOXYQBWGCBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,2-dimethylpropanoyl)amino]-5-iodobenzoic acid, also known as DIBA, is a chemical compound that has been widely used in scientific research due to its potential as an inhibitor of protein-protein interactions. DIBA has been shown to be effective in blocking the interaction between the HIV-1 integrase and the human lens epithelium-derived growth factor (LEDGF/p75), which is crucial for viral replication.

Mechanism of Action

The mechanism of action of 2-[(2,2-dimethylpropanoyl)amino]-5-iodobenzoic acid involves its ability to bind to the LEDGF/p75 binding site on HIV-1 integrase, thereby blocking the interaction between these two proteins. This prevents the integration of the viral genome into the host cell DNA, inhibiting viral replication. 2-[(2,2-dimethylpropanoyl)amino]-5-iodobenzoic acid has also been shown to disrupt other protein-protein interactions by binding to specific sites on the proteins involved.
Biochemical and Physiological Effects:
2-[(2,2-dimethylpropanoyl)amino]-5-iodobenzoic acid has been shown to have minimal toxicity in vitro and in vivo. It has been reported to have no significant effects on cell viability or proliferation at concentrations used in experiments. However, 2-[(2,2-dimethylpropanoyl)amino]-5-iodobenzoic acid has been shown to induce apoptosis in certain cancer cell lines, suggesting its potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(2,2-dimethylpropanoyl)amino]-5-iodobenzoic acid in lab experiments include its high purity, ease of synthesis, and its ability to selectively inhibit protein-protein interactions. However, the limitations of 2-[(2,2-dimethylpropanoyl)amino]-5-iodobenzoic acid include its limited solubility in water, which may affect its bioavailability in vivo. Additionally, 2-[(2,2-dimethylpropanoyl)amino]-5-iodobenzoic acid may not be effective in all protein-protein interaction systems, and its specificity may need to be confirmed in each individual case.

Future Directions

For 2-[(2,2-dimethylpropanoyl)amino]-5-iodobenzoic acid research include the development of more potent and specific inhibitors of protein-protein interactions, as well as the investigation of 2-[(2,2-dimethylpropanoyl)amino]-5-iodobenzoic acid's potential as an anti-cancer agent. Additionally, the use of 2-[(2,2-dimethylpropanoyl)amino]-5-iodobenzoic acid in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects. Further studies are needed to explore the full potential of 2-[(2,2-dimethylpropanoyl)amino]-5-iodobenzoic acid in various disease models and to better understand its mechanism of action.

Synthesis Methods

The synthesis of 2-[(2,2-dimethylpropanoyl)amino]-5-iodobenzoic acid involves the reaction of 5-iodoanthranilic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The resulting 2-[(2,2-dimethylpropanoyl)amino]-5-iodobenzoic acid product can be purified by recrystallization or column chromatography. This synthesis method has been reported in several studies and has been shown to yield high purity 2-[(2,2-dimethylpropanoyl)amino]-5-iodobenzoic acid.

Scientific Research Applications

2-[(2,2-dimethylpropanoyl)amino]-5-iodobenzoic acid has been used extensively in scientific research as an inhibitor of protein-protein interactions. Its ability to block the interaction between HIV-1 integrase and LEDGF/p75 has been studied extensively as a potential therapeutic target for HIV-1 infection. 2-[(2,2-dimethylpropanoyl)amino]-5-iodobenzoic acid has also been shown to inhibit the interaction between other protein-protein complexes, including those involved in cancer cell growth and metastasis.

properties

IUPAC Name

2-(2,2-dimethylpropanoylamino)-5-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO3/c1-12(2,3)11(17)14-9-5-4-7(13)6-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHZOXYQBWGCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=C1)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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